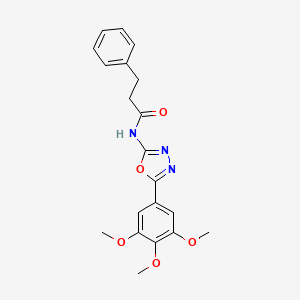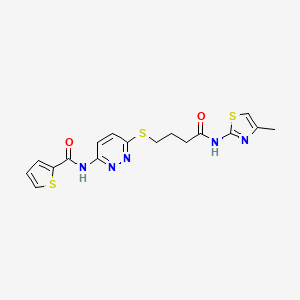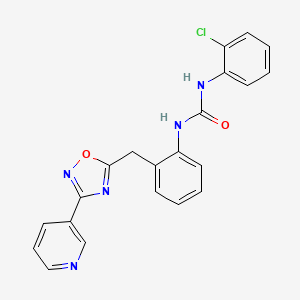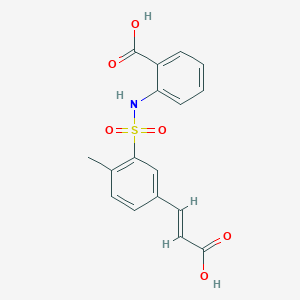
3-(3-chlorobenzyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3-chlorobenzyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a quinazolinone core, with a 3-chlorobenzyl group attached at the 3-position and a fluorine atom at the 6-position .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that this compound could undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 3-chlorobenzyl bromide, a related compound, is a clear liquid that decomposes in water .Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Antimicrobial Activities
- Some derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, synthesized from anthranilic acid, have been evaluated for their antimicrobial and anticonvulsant activities. Notably, compounds PTQ-03 and ETQ-03 showed broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. Additionally, compounds PTQ-04 and NTQ-01 exhibited potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Synthesis and Characterization
- A study detailed the synthesis and characterization of new azomethine derivatives of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, confirming their structures through various spectroscopic methods (Saeed, Mahmood, & Flörke, 2014).
Interaction with Human Serum Albumin
- Research on fluorine substituted dihydroquinazoline derivatives, including FDQL, investigated their interactions with human serum albumin (HSA). The study found that FDQL binds to HSA, induces conformational changes, and quenches HSA’s intrinsic fluorescence through a static quenching mechanism (Wang et al., 2016).
Eco-friendly Synthesis
- An eco-friendly synthesis method was developed for 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones using choline chloride/urea deep eutectic solvent. This method is rapid, selective, and catalyst-free, offering environmental benefits (Molnar, Klenkar, & Tarnai, 2017).
Corrosion Inhibition
- Certain quinazolinone compounds, including derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, have been evaluated as corrosion inhibitors for mild steel in sulfuric acid medium. These compounds showed inhibition efficiency, suggesting their potential use in corrosion protection (Hashim et al., 2012).
Crystal Structure Analysis
- The crystal structure and DFT study of a new compound closely related to 3-(3-chlorobenzyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one was analyzed. This study provides insights into the molecular structure and electronic properties of such compounds (Deng et al., 2021).
Wirkmechanismus
Target of Action
Compounds with a similar structure have been reported to inhibit the dengue virus type 2 (denv2) .
Mode of Action
For instance, similar compounds have shown inhibitory activity against DENV2 .
Biochemical Pathways
It is likely that the compound interferes with the life cycle of the virus, thereby inhibiting its replication .
Pharmacokinetics
Based on lipinski’s rule of five, similar compounds were found to be non-toxic and possessed a better drug-likeness score .
Result of Action
It can be inferred that the compound’s action results in the inhibition of the target, leading to a decrease in the replication of the virus .
Safety and Hazards
Zukünftige Richtungen
The study of quinazolinone derivatives is an active area of research, due to their wide range of biological activities. Future research could involve the synthesis of new quinazolinone derivatives, the investigation of their biological activities, and the development of drugs based on these compounds .
Eigenschaften
IUPAC Name |
3-[(3-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2OS/c16-10-3-1-2-9(6-10)8-19-14(20)12-7-11(17)4-5-13(12)18-15(19)21/h1-7H,8H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXLDLLEWBDJSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2374136.png)
![4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide](/img/structure/B2374137.png)
![5-amino-1-[2-(2-ethylanilino)-2-oxoethyl]-N-(2-ethylphenyl)triazole-4-carboxamide](/img/structure/B2374140.png)







![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2374152.png)
